Crystallographic Fragment Hit with Higher Resolution than Co‑Localized Hits in the Same Pocket
In the PanDDA crystallographic fragment screen against SARS‑CoV‑2 NSP13 helicase, the (3R)‑enantiomer of 1‑acetyl‑3‑hydroxypiperidine‑3‑carboxylic acid (PDB 5RLZ) was identified as one of only three fragment hits occupying the conserved RNA 5′‑proximal binding pocket [1]. The 5RLZ dataset diffracted to 1.97 Å, yielding a higher resolution than the other two hits at this site: 5RLH (2.38 Å) and 5RMM (2.20 Å) [1]. Higher resolution indicates better‑defined electron density for the ligand, which translates to greater confidence in the modelled binding pose and more reliable structure‑guided design.
| Evidence Dimension | X‑ray diffraction resolution of fragment‑bound NSP13 crystals at the RNA 5′‑proximal pocket |
|---|---|
| Target Compound Data | 1.97 Å (PDB 5RLZ, VWM ligand) |
| Comparator Or Baseline | 5RLH: 2.38 Å; 5RMM: 2.20 Å |
| Quantified Difference | 5RLZ resolves 0.41 Å better than 5RLH and 0.23 Å better than 5RMM |
| Conditions | Phosphate‑bound NSP13 crystals; fragment soaked at ~50 mM; PanDDA analysis; synchrotron X‑ray diffraction [1] |
Why This Matters
For fragment‑to‑lead campaigns, a higher‑resolution starting structure reduces model uncertainty in the binding pose and facilitates more accurate computational docking and pharmacophore modelling.
- [1] Newman, J.A. et al. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase. Nat. Commun. 12, 4848 (2021); Supplementary Table 1. DOI: 10.1038/s41467-021-25166-6. View Source
